molecular formula C8H7N3O B8523559 3-(1,2,4-oxadiazol-5-yl)aniline

3-(1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B8523559
M. Wt: 161.16 g/mol
InChI Key: BRVLOGROXUQTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,4-Oxadiazol-5-yl)aniline is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features an aniline group linked to a 1,2,4-oxadiazole heterocycle, a framework recognized for its bioisosteric properties, where it can serve as a stable replacement for ester and amide functionalities, potentially improving metabolic stability in bioactive molecules . The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical research, exhibiting a wide spectrum of biological activities. These include potent antibacterial and antioxidant properties, as demonstrated by recent studies on novel 3,5-disubstituted-1,2,4-oxadiazole derivatives . This makes the compound a valuable precursor for developing new therapeutic agents, particularly in addressing the global challenge of multi-drug resistant bacteria . Furthermore, the 1,2,4-oxadiazole nucleus is found in several commercially available drugs and has been identified in natural products, underscoring its fundamental relevance in biological systems . The primary amine on the aniline ring provides an excellent handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,9H2

InChI Key

BRVLOGROXUQTIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=NO2

Origin of Product

United States

Preparation Methods

TBAF-Catalyzed Cyclization

A widely adopted method involves the cyclization of O-acylamidoximes using tetrabutylammonium fluoride (TBAF) as a catalyst. This approach operates under mild conditions (room temperature, 1–16 hours) and avoids hydrolytic side reactions. For example:

  • Reaction : O-Acylamidoximes derived from 3-aminobenzonitrile undergo cyclization in acetonitrile with 0.1–1.4 equivalents of TBAF.

  • Yield : 61–93% depending on substituents.

  • Advantages : Compatibility with sensitive functional groups (e.g., –NH₂, –OH).

Superbase-Mediated Cyclization

The NaOH/DMSO system enables one-pot synthesis at ambient temperature:

  • Procedure : Amidoximes react with methyl/ethyl esters of carboxylic acids in NaOH/DMSO, forming 3-(1,2,4-oxadiazol-5-yl)aniline derivatives.

  • Yield : 11–90% over 4–24 hours.

  • Limitations : Poor yields with electron-withdrawing substituents.

1,3-Dipolar Cycloaddition Approach

Nitrile Oxide and Nitrile Reactions

Nitrile oxides (generated in situ from hydroxamoyl chlorides) react with nitriles to form the oxadiazole core:

  • Catalyst : Platinum(IV) catalysts improve regioselectivity but require high temperatures (80–100°C).

  • Yield : ≤50% due to competing dimerization of nitrile oxides.

Visible-Light Photoredox Catalysis

A green chemistry method employs [3+2]-cycloaddition of nitrosoarenes with azirines under visible light:

  • Conditions : 9-Mesityl-10-methylacridinium perchlorate as a photocatalyst.

  • Yield : 35–50% at room temperature.

One-Pot Synthesis Strategies

Vilsmeier Reagent Activation

Carboxylic acids activate via Vilsmeier reagent (POCl₃/DMF) for coupling with amidoximes:

  • Procedure : 3-Aminobenzamidoxime reacts with activated carboxylic acids, followed by cyclodehydration.

  • Yield : 72–85%.

  • Applications : Scalable for industrial production.

Mechanochemical Synthesis

Solid-state grinding avoids solvents and reduces reaction times:

  • Example : Amidoximes and anhydrides ground in a ball mill for 30 minutes.

  • Yield : Quantitative in select cases, though limited to non-polar substrates.

Industrial-Scale Production Methods

Continuous Flow Reactors

Optimized for high throughput and reduced environmental impact:

  • Conditions : CDI (1,1'-carbonyldiimidazole) as a coupling agent in DMF at 120°C.

  • Yield : ~59% after purification.

  • Purity : ≥98% by HPLC.

Phosphorus Oxychloride (POCl₃) Cyclization

A traditional method for bulk synthesis:

  • Procedure : Benzohydrazide and cyclohexanoic acid refluxed in POCl₃ (7 volumes) at 110°C for 2–3 hours.

  • Yield : 83%.

Comparative Analysis of Methods

MethodConditionsYield (%)Time (h)Scalability
TBAF-CatalyzedRT, MeCN61–931–16High
Superbase (NaOH/DMSO)RT11–904–24Moderate
Vilsmeier Activation80°C, DMF72–856–8High
Photoredox CatalysisRT, visible light35–5012–24Low
POCl₃ Cyclization110°C, reflux832–3High

Structural Characterization and Validation

Spectroscopic Techniques

  • ¹H NMR : NH₂ protons resonate at δ 4.22–5.00 ppm; aromatic protons at δ 6.64–8.85 ppm.

  • IR : N–H stretch at 3270–3440 cm⁻¹; C=N at 1590–1704 cm⁻¹.

  • X-ray Crystallography : Confirms planar geometry with intermolecular hydrogen bonding (e.g., N–H···N interactions).

Mass Spectrometry

  • Exact Mass : 161.16 g/mol (C₈H₇N₃O).

  • Fragmentation Patterns : Loss of NH₂ (m/z 144) and oxadiazole ring cleavage (m/z 77).

Challenges and Optimization Strategies

Purification Difficulties

  • Issue : Byproducts from incomplete cyclization or hydrolysis.

  • Solution : Column chromatography (silica gel, ethyl acetate/hexane).

Functional Group Compatibility

  • Electron-Withdrawing Groups : Reduce yields in superbase-mediated reactions.

  • Mitigation : Use TBAF or Vilsmeier activation for sensitive substrates .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(1,2,4-oxadiazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential as an anti-infective agent, with activity against various bacterial and viral pathogens. It is also being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique electronic properties .

Mechanism of Action

The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)aniline varies depending on its application. In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of bacterial enzymes, leading to the death of the pathogen . In cancer research, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the oxadiazole ring (3- vs. 4-aniline) affects planarity and intermolecular interactions. For example, 3-substituted derivatives (e.g., BB10-5940) exhibit distinct crystallographic packing compared to 4-substituted analogs .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and fluoro (-F) substituents enhance antibacterial activity by increasing electrophilicity and membrane permeability .
  • Bulkier Groups : tert-Butyl groups improve lipophilicity, aiding cellular uptake in antitumor applications .

Key Observations :

  • Antibacterial Potency: The trifluoromethylphenoxy derivative exhibits superior activity against MRSA (MIC = 2 µg/mL) compared to non-fluorinated analogs, likely due to enhanced membrane interaction .
  • Antitumor Efficacy : tert-Butyl-substituted derivatives show broad-spectrum cytotoxicity, with IC₅₀ values in the low micromolar range .
  • Role of Heterocycles : Thiophene-containing analogs (e.g., 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline) may leverage sulfur’s electron-rich nature for target binding but lack reported bioactivity data .

Physicochemical Properties

Compound Name Solubility Melting Point (°C) Stability Notes Reference
This compound Low aqueous solubility Not reported Stable under ambient conditions
BB10-5940 Improved solubility (methoxy group) Not reported Sensitive to strong acids/bases
4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline Moderate in DMSO 104–106 Stable in crystalline form

Key Observations :

  • Solubility : Methoxy and thioether groups enhance solubility in organic solvents, aiding formulation .
  • Thermal Stability : Fluorinated derivatives exhibit higher melting points, correlating with stronger intermolecular forces .

Q & A

Q. Basic

  • Amidoximes : Tert-butylamidoxime provides steric bulk, enhancing metabolic stability .
  • Nitrile precursors : 4-Nitrobenzonitrile allows post-synthetic reduction to aniline .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) favor cycloaddition .

How to analyze reaction yields and purity in oxadiazole synthesis?

Q. Basic

  • Yield calculation : Isolated yield after purification (e.g., 60–85% for one-pot syntheses) .
  • Purity assessment : HPLC (≥95% purity) or 1^1H NMR integration .
  • Melting point : Compare with literature values (e.g., 178°C for related compounds) .

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